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Compound of Interest

Compound Name: Furo[3,2-c]pyridin-4-amine

Cat. No.: B1344308 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Furo[3,2-c]pyridin-4-amine, a

heterocyclic compound of significant interest in medicinal chemistry. This document outlines its

core physicochemical properties, a detailed synthetic protocol, and its biological significance,

particularly in the context of phosphodiesterase (PDE) inhibition.

Core Compound Data
The fundamental molecular properties of Furo[3,2-c]pyridin-4-amine are summarized below.

These data are critical for experimental design, stoichiometric calculations, and analytical

characterization.

Parameter Value Reference

Chemical Formula C₇H₆N₂O [1]

Molecular Weight 134.137 g/mol [1]

CAS Number 33007-09-9 [1][2]

Experimental Protocols
Synthesis of Furo[3,2-c]pyridin-4-amine
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The following protocol describes a plausible synthetic route to Furo[3,2-c]pyridin-4-amine,

adapted from methodologies reported for analogous structures, such as the synthesis of 3-

bromofuro[3,2-c]pyridin-4-amine[3]. This multi-step synthesis involves the construction of the

furo[3,2-c]pyridine core followed by amination.

Materials:

3-hydroxy-4-nitropyridine

Ethyl bromoacetate

Potassium carbonate (K₂CO₃)

N,N-Dimethylformamide (DMF)

Sodium ethoxide (NaOEt)

Ethanol (EtOH)

Iron powder (Fe)

Ammonium chloride (NH₄Cl)

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Ethyl acetate (EtOAc)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Step 1: O-Alkylation. To a solution of 3-hydroxy-4-nitropyridine (1.0 eq) in DMF, add

potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add ethyl

bromoacetate (1.2 eq) dropwise and heat the reaction mixture to 80°C for 4 hours. Monitor
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the reaction by TLC. After completion, cool the mixture, pour it into ice water, and extract with

ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous

Na₂SO₄, and concentrated under reduced pressure to yield the ethyl 2-((4-nitropyridin-3-

yl)oxy)acetate intermediate.

Step 2: Cyclization. The intermediate from Step 1 is dissolved in ethanol. Sodium ethoxide

(1.1 eq) is added, and the mixture is refluxed for 6 hours. The reaction forms the furo[3,2-

c]pyridin-4(5H)-one ring system. After cooling, the solvent is evaporated, and the residue is

neutralized with dilute HCl. The resulting precipitate is filtered, washed with water, and dried.

Step 3: Reduction and Amination. The cyclized product is suspended in a mixture of ethanol

and water. Iron powder (5.0 eq) and ammonium chloride (1.0 eq) are added. The mixture is

heated to reflux for 8 hours to reduce the nitro group and facilitate the formation of the

amine.

Step 4: Purification. After the reduction is complete, the reaction mixture is filtered through

celite while hot. The filtrate is concentrated, and the pH is adjusted to ~9 with a saturated

NaOH solution. The aqueous phase is extracted multiple times with ethyl acetate. The

combined organic phases are washed with saturated sodium chloride solution, dried over

anhydrous sodium sulfate, filtered, and concentrated to dryness. The crude product is

purified by column chromatography on silica gel to afford Furo[3,2-c]pyridin-4-amine.

Biological Significance and Signaling Pathway
The furo[3,2-c]pyridine scaffold is a key structural motif in molecules with diverse

pharmacological activities, including anticancer and antimicrobial properties. Notably,

derivatives of the closely related pyrido[3',2':4,5]furo[3,2-d]pyrimidine structure have been

synthesized and identified as potent inhibitors of phosphodiesterase type 4 (PDE4)[4]. PDE4 is

a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.

Inhibition of PDE4 prevents the degradation of cAMP, leading to its accumulation within the cell.

Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various

downstream targets, leading to anti-inflammatory and smooth muscle relaxation effects. This

mechanism is a key therapeutic target for diseases like asthma and COPD.

The diagram below illustrates the cAMP signaling pathway and the role of PDE4 inhibitors.
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Caption: cAMP signaling pathway showing inhibition of PDE4 by a Furo[3,2-c]pyridine

derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1344308#furo-3-2-c-pyridin-4-amine-molecular-
weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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